molecular formula C12H18OS B7992944 2-[4-(Methylthio)phenyl]-2-pentanol

2-[4-(Methylthio)phenyl]-2-pentanol

Cat. No.: B7992944
M. Wt: 210.34 g/mol
InChI Key: VCVYHFYXPIQASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(Methylthio)phenyl]-2-pentanol is an organic compound characterized by the presence of a phenyl ring substituted with a methylthio group and a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylthio)phenyl]-2-pentanol typically involves the reaction of 4-(methylthio)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylthio)phenyl]-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

2-[4-(Methylthio)phenyl]-2-pentanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[4-(Methylthio)phenyl]-2-pentanol exerts its effects involves interactions with specific molecular targets and pathways. For instance, the compound may interact with enzymes or receptors, influencing biochemical processes and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)benzaldehyde
  • 2-(Methylthio)phenylacetic acid
  • 2-(Methylthio)phenylpropanoic acid

Uniqueness

2-[4-(Methylthio)phenyl]-2-pentanol is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-(4-methylsulfanylphenyl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-9-12(2,13)10-5-7-11(14-3)8-6-10/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVYHFYXPIQASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=C(C=C1)SC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.